![molecular formula C25H20FN3O2 B2717070 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-50-7](/img/structure/B2717070.png)
8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and transcription. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that the anti-inflammatory and neuroprotective effects of this compound are mediated by the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific research. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Moreover, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its high potency, low toxicity, and high selectivity towards cancer cells. Moreover, this compound has shown promising results in various in vitro and in vivo studies, making it a valuable tool for scientific research. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment and techniques for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research on 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Secondly, the development of new synthetic methods and analogs of this compound could lead to the discovery of more potent and selective anticancer agents. Thirdly, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models could provide valuable information for its clinical development. Finally, the combination of this compound with other anticancer agents or immunotherapies could lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has shown potent anticancer, anti-inflammatory, and neuroprotective activity. Moreover, it has exhibited low toxicity and high selectivity towards cancer cells, making it a valuable tool for scientific research. However, further studies are needed to elucidate the mechanism of action, evaluate the pharmacokinetics and pharmacodynamics, and develop new synthetic methods and analogs of this compound.
Synthesemethoden
The synthesis of 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been achieved using various methods. One of the methods involves the reaction of 8-fluoro-5-nitro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline with 3-methoxybenzylamine in the presence of a reducing agent. Another method involves the reaction of 8-fluoro-5-nitro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline with 3-methoxybenzaldehyde in the presence of a reducing agent. Both methods have shown high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-19-9-6-17(7-10-19)24-22-15-29(14-16-4-3-5-20(12-16)31-2)23-11-8-18(26)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLJJKMFAYQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
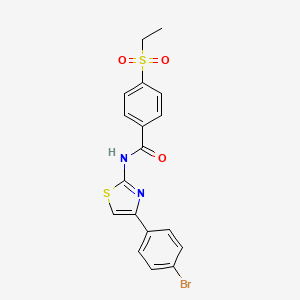
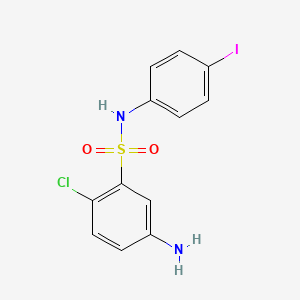
![4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2716995.png)


![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
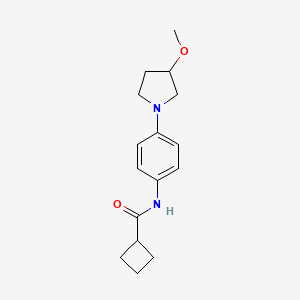
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)
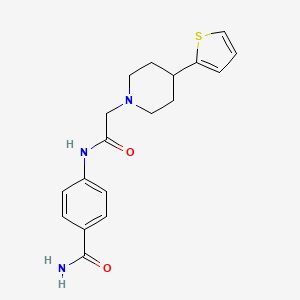
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)
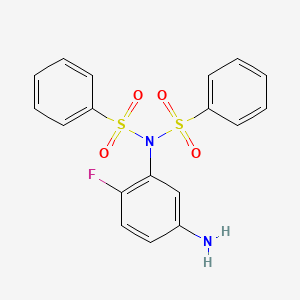

![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)

